2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine
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Overview
Description
“2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine” is a chemical compound. However, there seems to be limited information available about this specific compound. It’s worth noting that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine”.Molecular Structure Analysis
The molecular structure of a compound can provide valuable information about its properties and reactivity. However, specific information about the molecular structure of “2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine” is not readily available.Chemical Reactions Analysis
The chemical reactions involving “2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine” are not clearly documented in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its stability, reactivity, and uses. However, specific information about the physical and chemical properties of “2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine” is not readily available.Scientific Research Applications
Metabolic Pathway Analysis
Research on 2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine has revealed insights into its metabolic pathways. For instance, Kanamori et al. (2002) studied its metabolism in rats, identifying several metabolites and suggesting multiple operative metabolic pathways, including deamination and acetylation processes (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Molecular Conformation and Structure Studies
Research by Macleod and Simons (2004) explored the molecular conformation and structure of 2-phenoxy ethylamine, a related compound, using spectroscopic methods and ab initio calculations. This study contributes to understanding the chemical properties and potential applications of similar compounds (Macleod & Simons, 2004).
Application in Intelligent Druggery Design
The capability of artificial neural networks (ANN) in intelligent druggery design, utilizing compounds like N, N dimethyl 2 bromo(substituted phenyl) ethylamines, was explored by Ni Guo (2001). This research demonstrates the potential of ANN in predicting the activity of such compounds, indicating a significant role in drug design processes (Ni Guo, 2001).
Synthesis and Antibacterial Activity
A study by Arutyunyan et al. (2015) on the synthesis of related compounds and their antibacterial activity highlights the potential medical applications of 2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine derivatives. This research contributes to the development of new antibacterial agents (Arutyunyan, Akopyan, Papoyan, Paronikyan, Stepanyan, Panosyan, & Gevorgyan, 2015).
Pharmaceutical Applications
Westmoreland and Arnold (2006) investigated the synthesis and application of phenoxytriamine complexes of yttrium using derivatives of 2-phenoxy ethylamine. Their research emphasizes the utility of such compounds in polymerization processes, relevant in pharmaceutical and industrial applications (Westmoreland & Arnold, 2006).
Safety And Hazards
Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. However, specific safety and hazard information for “2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine” is not readily available.
Future Directions
The future directions for research on “2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine” are not clearly documented in the available resources.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it would be best to consult a specialist or conduct further research.
properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7-5-9(11)6-8(2)10(7)13-4-3-12/h5-6H,3-4,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKROXJDDPPCLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365030 |
Source
|
Record name | 2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine | |
CAS RN |
499980-87-9 |
Source
|
Record name | 2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 499980-87-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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